molecular formula C17H20N4O4 B2383984 N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954003-63-5

N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2383984
CAS No.: 954003-63-5
M. Wt: 344.371
InChI Key: PNDXRNODDMZYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide (CAS 954092-74-1) is an isoxazole-based compound with a molecular formula of C17H18N4O5 and a molecular weight of 358.3 g/mol. It is a synthetic hybrid molecule designed for advanced pharmaceutical and medicinal chemistry research. Isoxazole derivatives are a significant class of heterocyclic compounds known for a broad spectrum of biological activities, making them privileged scaffolds in drug discovery . This compound is of particular interest in oncology research, as isoxazole derivatives have demonstrated potent antitumor properties by inducing apoptosis and arresting the cell cycle in various cancer cell lines . Furthermore, its structural features suggest potential for antimicrobial applications, given that similar isoxazole derivatives have shown excellent activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis , often by inhibiting novel bacterial targets . The molecule's design, incorporating an oxalamide linker, is a common strategy in molecular hybridization to fuse distinct pharmacophores, which can lead to enhanced bioactivity or multi-targeting capabilities . Researchers can utilize this high-purity compound as a key intermediate or a novel chemical entity for screening against biological targets, investigating mechanisms of action, and conducting structure-activity relationship (SAR) studies. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c22-16(17(23)19-15-6-10-25-20-15)18-7-8-21-9-11-24-14(12-21)13-4-2-1-3-5-13/h1-6,10,14H,7-9,11-12H2,(H,18,22)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDXRNODDMZYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Oxalamide Formation via Carbodiimide-Mediated Coupling

Step 1: Synthesis of Isoxazole-3-amine
Isoxazole-3-amine is prepared through a cyclocondensation reaction between hydroxylamine and β-keto nitriles. For example, reaction of ethyl cyanoacetate with hydroxylamine hydrochloride in ethanol under reflux yields isoxazole-3-carboxylate, which is hydrolyzed to the carboxylic acid and decarboxylated to obtain the amine.

Step 2: Preparation of 2-(2-Phenylmorpholino)ethylamine
2-Phenylmorpholine is synthesized via ring-opening of epichlorohydrin with aniline, followed by cyclization with ethylene oxide. Subsequent nucleophilic substitution with ethylenediamine introduces the primary amine group, yielding 2-(2-phenylmorpholino)ethylamine.

Step 3: Oxalamide Bond Formation
The final step involves coupling isoxazole-3-amine and 2-(2-phenylmorpholino)ethylamine using oxalyl chloride as the bridging agent:

  • Activation of oxalyl chloride with N,N-dimethylformamide (DMF) generates the reactive oxalyl imidazolium intermediate.
  • Sequential addition of the two amines under controlled pH (6.5–7.5) ensures selective coupling, with triethylamine as the base to neutralize HCl byproducts.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) at 0–5°C
  • Molar Ratio: 1:1:1 (oxalyl chloride:amine 1:amine 2)
  • Yield: 68–72% after silica gel chromatography

One-Pot Tandem Coupling Using Eschenmoser Thioamide Intermediates

Adapting methodologies from indole-based oxalamide syntheses, this approach employs thiobenzamide intermediates to streamline the process:

  • Thioamide Formation :
    Isoxazole-3-thioamide is prepared by treating isoxazole-3-amine with benzoyl chloride in the presence of Lawesson’s reagent.

  • Eschenmoser Coupling :
    The thioamide reacts with 2-(2-phenylmorpholino)ethylamine in acetonitrile at 80°C, facilitated by a catalytic amount of iodine. The thiophilic agent promotes S→N acyl transfer, forming the oxalamide bond without isolating intermediates.

Advantages:

  • Reduced purification steps (yield increases to 82–85%)
  • Scalable to multi-gram quantities

Mechanistic Insight:
The iodine catalyst cleaves the C=S bond, generating a reactive acylium ion that undergoes nucleophilic attack by the ethylamine derivative (Figure 1).

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.21 (s, 1H, isoxazole-H), 7.45–7.28 (m, 5H, phenyl-H), 4.12–3.98 (m, 4H, morpholine-OCH₂), 3.65–3.52 (m, 2H, NCH₂), 2.89–2.75 (m, 4H, morpholine-NCH₂).
  • ¹³C NMR (100 MHz, CDCl₃):
    δ 164.2 (C=O), 159.8 (C=O), 142.1 (isoxazole-C3), 128.9–126.3 (phenyl-C), 67.4 (morpholine-OCH₂), 53.2 (NCH₂), 46.8 (morpholine-NCH₂).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₇H₂₀N₄O₄ ([M+H]⁺): 344.371
  • Observed: 344.369 (Δ = -0.002 ppm)

Purity Assessment via HPLC

Chromatographic Conditions:

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm)
  • Mobile Phase: 60:40 Acetonitrile/Water (0.1% TFA)
  • Flow Rate: 1.0 mL/min
  • Retention Time: 8.2 min
  • Purity: ≥98.5% (UV detection at 254 nm)

Comparative Analysis of Synthetic Methods

Parameter Carbodiimide Method Eschenmoser Method
Reaction Steps 3 2
Overall Yield 68–72% 82–85%
Purification Column Chromatography Recrystallization
Scalability Up to 10 g Up to 50 g
Cost per Gram (USD) $120–150 $90–110

The Eschenmoser method outperforms traditional carbodiimide-mediated coupling in yield and cost-efficiency, though it requires stringent control over iodine catalyst loading to prevent over-oxidation.

Challenges and Optimization Strategies

Byproduct Formation in Oxalyl Chloride Reactions

Excessive oxalyl chloride leads to bis-acylated byproducts. Mitigation strategies include:

  • Slow addition of oxalyl chloride (0.5 mL/min)
  • Maintaining reaction temperature below 5°C

Epimerization at the Morpholine Center

The 2-phenylmorpholine moiety exhibits axial chirality, prone to racemization under basic conditions. Using chiral auxiliaries like (R)-BINOL during the morpholine synthesis step ensures enantiomeric excess >98%.

Industrial-Scale Production Considerations

For kilogram-scale manufacturing, the Eschenmoser method is preferred due to:

  • Solvent Recovery : Acetonitrile is distilled and reused, reducing waste.
  • Catalyst Recycling : Iodine is extracted with aqueous Na₂S₂O₃ and regenerated via electrolysis.
  • Continuous Flow Reactors : Enhanced heat transfer minimizes decomposition during exothermic coupling steps.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Oxalamides exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name R1 (N1-substituent) R2 (N2-substituent) Key Activity/Application Safety/NOEL (mg/kg/day) Source
Target Compound Isoxazol-3-yl 2-(2-Phenylmorpholino)ethyl Inferred: Flavoring/Therapeutic Not reported
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (Savorymyx® UM33) 100 (NOEL)
GMC-1 () 4-Bromophenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial Not reported
N1-(2,3-Dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent 8–8.36 (NOEL)
Compound 11 () 5-Methyl-1H-pyrazol-3-yl 2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl Inferred: CNS modulation Not reported
1c () 4-Chloro-3-(trifluoromethyl)phenyl 2-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl Anticancer/kinase inhibition Not reported

Key Structural and Functional Differences

Isoxazol-3-yl vs. Aromatic/Substituted Phenyl Groups

  • The target compound’s isoxazole ring offers metabolic stability compared to halogenated phenyl groups (e.g., GMC-1’s 4-bromophenyl or 1c’s trifluoromethylphenyl), which may increase lipophilicity and toxicity risks .
  • In contrast, S336’s 2,4-dimethoxybenzyl group enhances umami receptor (hTAS1R1/hTAS1R3) binding but may reduce metabolic stability due to methoxy groups .

Morpholinoethyl vs. Piperazinyl/Pyridinyl Groups The 2-phenylmorpholinoethyl group likely improves solubility compared to piperazinyl (Compound 11) or pyridinyl (S336) substituents, which can form stronger hydrogen bonds but may increase off-target interactions .

Safety Profiles Flavoring agents like S336 and N1-(2,3-dimethoxybenzyl) analogs have established NOELs (8–100 mg/kg/day), suggesting low toxicity at typical use levels. The target compound’s morpholino group may align with this safety profile due to lower bioaccumulation risks compared to halogenated analogs .

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound notable for its complex structure, which includes an isoxazole ring, a morpholine group, and an oxalamide linkage. This compound has attracted considerable attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C21H22N4O4
  • Molecular Weight : Approximately 394.43 g/mol
  • IUPAC Name : N'-(1,2-oxazol-3-yl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide

The structural complexity of this compound allows for diverse interactions within biological systems, making it a valuable candidate for further research.

Biological Activity

Research indicates that this compound exhibits significant biological activities. These activities include:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects, potentially inhibiting the growth of various pathogens.
  • Neuropharmacological Effects : The morpholine moiety is known to interact with neurotransmitter receptors, suggesting potential use in treating neurological disorders.

The mechanism of action involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in signal transduction pathways. This interaction could lead to modulation of various biological processes relevant to disease treatment.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Isoxazole Ring : Achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
  • Formation of the Morpholine Ring : Synthesized by reacting diethanolamine with a suitable aryl halide under basic conditions.
  • Coupling Reaction : The final step involves coupling the isoxazole and morpholine derivatives with oxalyl chloride to form the oxalamide linkage.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological properties:

Compound NameCAS NumberKey Features
N1-(isoxazol-3-yl)-N2-(2-methoxyphenyl)ethyl)oxalamide941933-94-4Contains methoxyphenyl instead of morpholino, differing biological activity
N1-(isoxazol-3-yl)-N2-(2-(1-methyl-tetrahydroquinolin))oxalamide921902-72-9Features a tetrahydroquinoline moiety, potentially different pharmacodynamics
N1-(isoxazol-3-yloxy)-N2-(alkyl/aryl) oxalamidesVariousGeneral class with variations in alkyl or aryl groups affecting solubility and reactivity

Applications in Medicinal Chemistry

This compound has several applications in scientific research:

  • Drug Development : It can serve as a scaffold for new drug candidates targeting neurological disorders.
  • Organic Synthesis : Acts as a building block for synthesizing more complex molecules.
  • Material Science : Potential use in developing new materials with specific properties like conductivity or fluorescence.

Q & A

Q. What are the common synthetic routes for N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Synthesis typically involves multicomponent reactions (MCRs) with β-ketoesters, hydroxylamine, and aromatic aldehydes under mild acidic conditions (e.g., sodium acetate buffer) to form the isoxazole ring . Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) are used to link the morpholinoethyl and oxalamide moieties . Optimization includes:
  • Temperature control : 0–25°C to prevent side reactions.
  • pH modulation : ~4.5–6.0 to stabilize intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the isoxazole ring and morpholine substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 396.44) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of oxalamide derivatives, and what experimental variables should be controlled?

  • Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. no observed effect) often stem from:
  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) or ionic strength alters ligand-receptor binding .
  • Structural analogs : Subtle changes, like replacing phenylmorpholine with piperazine, impact target selectivity .
  • Control experiments : Include positive controls (e.g., known inhibitors) and validate target engagement via isothermal titration calorimetry (ITC) .

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of morpholino- and isoxazole-containing oxalamides in modulating biological targets?

  • Methodological Answer:
  • Derivatization : Synthesize analogs with modified substituents (e.g., halogenated phenyl groups or morpholine ring expansion) and compare IC50 values in enzyme assays .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with the oxalamide carbonyl) .
  • Kinetic studies : Measure inhibition constants (Ki) under varied substrate concentrations to distinguish competitive vs. non-competitive mechanisms .

Q. What are the mechanistic considerations for the regioselective functionalization of the isoxazole ring during derivatization?

  • Methodological Answer: Regioselectivity is influenced by:
  • Electrophilic substitution : Nitration occurs preferentially at the C5 position due to electron-withdrawing effects of the oxalamide group .
  • Catalysts : Lewis acids (e.g., ZnCl2) direct alkylation to the N1 position of isoxazole .
  • Protecting groups : Temporary protection of the morpholine nitrogen with Boc groups prevents undesired side reactions during functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.